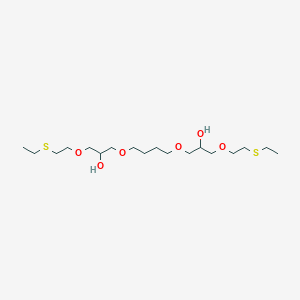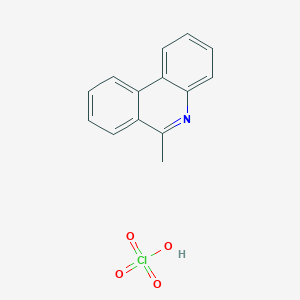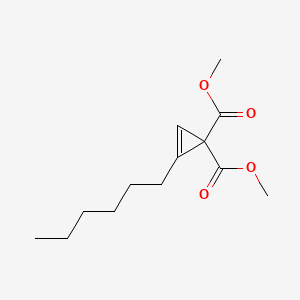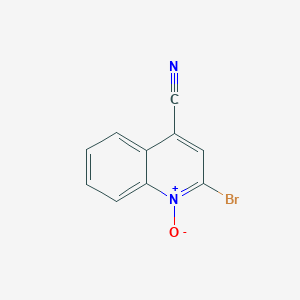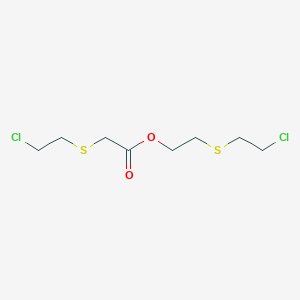
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is an organic compound with the molecular formula C8H14Cl2O2S2 It is characterized by the presence of two chloroethylsulfanyl groups attached to an ethyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate typically involves the reaction of 2-chloroethanol with thioacetic acid under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the thioacetate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Aminoethyl or thioethyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical structure and reactivity.
Nitrogen Mustards: Compounds like mechlorethamine, which are used in chemotherapy and have similar alkylating properties.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is unique due to its dual chloroethylsulfanyl groups, which provide it with distinct reactivity and potential applications compared to other alkylating agents. Its ester functionality also allows for further chemical modifications, enhancing its versatility in various applications.
Propiedades
Número CAS |
92145-86-3 |
|---|---|
Fórmula molecular |
C8H14Cl2O2S2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C8H14Cl2O2S2/c9-1-4-13-6-3-12-8(11)7-14-5-2-10/h1-7H2 |
Clave InChI |
SYUFAWFAJOCCTN-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCCl)OC(=O)CSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
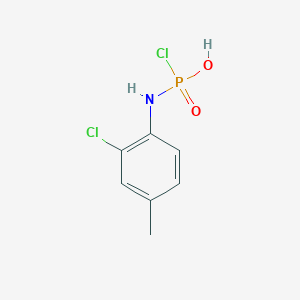

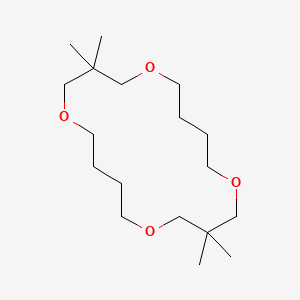
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
